molecular formula C8H4BrNO2 B6229734 6-bromo-1,2-benzoxazole-3-carbaldehyde CAS No. 1824292-23-0

6-bromo-1,2-benzoxazole-3-carbaldehyde

Cat. No.: B6229734
CAS No.: 1824292-23-0
M. Wt: 226
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Description

6-Bromo-1,2-benzoxazole-3-carbaldehyde is an organic compound that belongs to the class of benzoxazole derivatives. It is a yellow to orange crystalline powder that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde typically involves the bromination of 1,2-benzoxazole-3-carbaldehyde. One common method is to subject 1,2-benzoxazole-3-carbaldehyde to bromination using bromine or a brominating agent under controlled conditions . Another approach involves the use of 2-aminophenol as a precursor, which is then reacted with substituted benzaldehyde under various catalytic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-benzoxazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or amines can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted benzoxazole derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-1,2-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.

    Pharmaceutical Industry: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Chemical Industry: It is used in the synthesis of advanced materials and specialty chemicals.

    Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-bromo-1,2-benzoxazole-3-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzoxazole derivative with similar chemical properties.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A compound with similar bromine substitution but different core structure.

Uniqueness

6-Bromo-1,2-benzoxazole-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1824292-23-0

Molecular Formula

C8H4BrNO2

Molecular Weight

226

Purity

95

Origin of Product

United States

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